molecular formula C15H11N3OS3 B12255511 N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-thiophen-2-ylacetamide

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-thiophen-2-ylacetamide

Cat. No.: B12255511
M. Wt: 345.5 g/mol
InChI Key: FHBISMGFGYQNJI-UHFFFAOYSA-N
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Description

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-thiophen-2-ylacetamide is a heterocyclic compound featuring a fused thiazolo-benzothiazole core substituted with a 7-methyl group and a 2-thiophen-2-ylacetamide moiety.

Properties

Molecular Formula

C15H11N3OS3

Molecular Weight

345.5 g/mol

IUPAC Name

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-thiophen-2-ylacetamide

InChI

InChI=1S/C15H11N3OS3/c1-8-16-13-11(21-8)5-4-10-14(13)22-15(17-10)18-12(19)7-9-3-2-6-20-9/h2-6H,7H2,1H3,(H,17,18,19)

InChI Key

FHBISMGFGYQNJI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)CC4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-thiophen-2-ylacetamide, can be achieved through various synthetic pathways. Common methods include:

    Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds.

    Knoevenagel condensation: This reaction involves the condensation of aldehydes with active methylene compounds in the presence of a base.

    Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones.

    Molecular hybridization techniques: Combining different molecular fragments to create new compounds.

    Microwave irradiation: Using microwave energy to accelerate chemical reactions.

    One-pot multicomponent reactions: Combining multiple reactants in a single reaction vessel to form the desired product.

Industrial Production Methods

Industrial production of such compounds often involves optimizing these synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening, and automation to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-thiophen-2-ylacetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial properties of thiazole and benzothiazole derivatives. Specifically, N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-thiophen-2-ylacetamide exhibits significant activity against both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action
    • DNA Gyrase Inhibition : The compound has been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. This inhibition is crucial for its antibacterial activity.
    • Cell Wall Synthesis Disruption : Similar compounds have been reported to interfere with bacterial cell wall synthesis pathways.
  • Case Studies
    • A study demonstrated that derivatives of thiazole exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics like vancomycin .
    • Another investigation found that compounds similar to this compound showed effective antifungal activities against Candida albicans .

Anti-inflammatory and Antioxidant Activities

Research indicates that thiazole derivatives can also exhibit anti-inflammatory properties. For instance:

  • A recent study evaluated a series of thiazole compounds for their anti-inflammatory effects and found promising results in reducing inflammation markers in vitro .

Future Directions and Research Opportunities

The unique structural features of this compound position it as a promising candidate for further research in several areas:

  • Drug Development : Given its antimicrobial and anti-inflammatory properties, this compound could serve as a lead structure for developing new antibiotics or anti-inflammatory drugs.
  • Material Science Applications : The compound’s unique properties may also lend themselves to applications in materials science, particularly in the development of novel polymers or coatings with antimicrobial properties.

Mechanism of Action

The mechanism of action of N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-thiophen-2-ylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its fused thiazole systems and thiophene-acetamide substituent. Key analogues include:

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological/Chemical Role Reference
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-thiophen-2-ylacetamide Not explicitly reported ~329.4 (estimated) 7-methyl thiazolo-benzothiazole core; thiophen-2-ylacetamide substituent Potential bioactivity (inferred from analogs)
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenylpropanamide C₁₈H₁₅N₃OS₂ 361.46 3-phenylpropanamide substituent Unknown (structural variant)
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide C₁₂H₁₀Cl₃N₃OS 344.65 Trichloroethyl group; thiadiazole ring Intermediate in synthesizing thiadiazole-triazine derivatives
N-[1-(5-Acetamido-3-acetyl-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-2-phenylethyl]acetamide C₁₅H₁₈N₄O₃S₂ 366.45 Thiadiazole with acetyl groups Antibacterial activity (Staphylococcus aureus)
N-(6-Bromo[1,3]thiazolo[5,4-b]pyridin-2-yl)acetamide C₈H₆BrN₃OS 272.12 Brominated thiazolo-pyridine core Unknown (structural studies)

Key Observations :

  • Trichloroethyl and thiadiazole groups in facilitate cyclization reactions, suggesting the target compound could serve as a precursor in similar syntheses .
Crystallographic and Spectroscopic Analysis
  • X-ray diffraction : Analogous compounds () were characterized using X-ray crystallography, often employing SHELX software for refinement .
  • Spectroscopy : IR and NMR data (e.g., carbonyl stretches at ~1670 cm⁻¹ in ; δ ~1.91 ppm for methyl groups in acetamide) provide benchmarks for verifying the target compound’s structure .

Biological Activity

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-thiophen-2-ylacetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a thiazole and benzothiazole moiety, known for their diverse biological activities. The presence of a thiophene ring further enhances its chemical reactivity and potential interactions with biological targets. The molecular formula is C15H14N2S2C_{15}H_{14}N_2S_2.

Biological Activities

Research indicates that compounds containing thiazole and benzothiazole structures exhibit a range of pharmacological effects, including:

  • Antitumor Activity : Several studies have shown that derivatives of benzothiazole can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines such as A431 (skin), A549 (lung), and H1299 (lung) with IC50 values often lower than those of established chemotherapeutics like doxorubicin .
  • Antimicrobial Properties : Compounds with similar structural features have been noted for their antimicrobial activity against bacteria and fungi. The thiazole ring is particularly associated with enhanced antimicrobial effects due to its ability to interact with microbial enzymes .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation or inflammatory responses. For example, studies have indicated that certain benzothiazole derivatives inhibit the AKT and ERK signaling pathways in cancer cells .
  • Cytotoxic Effects : The interaction of the compound with cellular targets leads to apoptosis in cancer cells. This effect has been confirmed through assays measuring cell viability and apoptosis markers in treated cell lines .

Study 1: Antitumor Activity

In a recent study evaluating novel benzothiazole derivatives, compound B7 exhibited significant inhibition of A431 and A549 cell lines. It was found to reduce IL-6 and TNF-α levels while promoting apoptosis at concentrations as low as 1 μM . This highlights the potential for this compound in dual-action therapies targeting both inflammation and tumor growth.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazole derivatives found that compounds structurally similar to this compound exhibited substantial activity against various bacterial strains. The study concluded that modifications in the thiazole structure could enhance binding affinity to microbial targets .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructure FeaturesBiological Activity
BenzothiazoleBenzene fused with thiazoleAntimicrobial, Antitumor
2-AminobenzothiazoleAmino group substitutionAntimicrobial
Thiazole DerivativesVariants with different substituentsAntifungal
4-Ethoxy-N-(7-methyl-thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamideEthoxy substitutionPotentially similar pharmacological profile

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